4-Ethoxy-1,1,1-trifluorobut-3-en-2-one
Description
Significance of Trifluoromethyl Ketones as Advanced Synthetic Intermediates
Trifluoromethyl ketones (TFMKs) are a prominent class of fluorinated compounds that have garnered considerable attention in medicinal chemistry and drug discovery. beilstein-journals.orgrsc.org The strong electron-withdrawing nature of the trifluoromethyl (CF3) group makes the carbonyl carbon highly electrophilic. This enhanced reactivity allows TFMKs to act as effective mimics of the tetrahedral transition state of amide and ester hydrolysis, leading to potent enzyme inhibition. beilstein-journals.orgbeilstein-journals.org Consequently, the TFMK moiety is a key structural feature in a variety of biologically active molecules. beilstein-journals.org The development of efficient methods for the synthesis of TFMKs is an active area of research, with approaches ranging from the trifluoromethylation of esters to the cross-coupling of aldehydes. beilstein-journals.orgnih.govacs.org
Contextualization of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one within Fluorinated Enone Chemistry
This compound, also known as ETFBO, is a prime example of a fluorinated enone that serves as a versatile building block in organic synthesis. semanticscholar.orgnortheastern.eduresearchgate.net Its structure combines the reactivity of a trifluoromethyl ketone with that of an α,β-unsaturated ether. This unique combination of functional groups allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex trifluoromethyl-substituted molecules. semanticscholar.orgnortheastern.eduresearchgate.net
The general physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₇F₃O₂ chemicalbook.comnih.gov |
| Molecular Weight | 168.11 g/mol nih.gov |
| Appearance | Colorless to yellow liquid chemicalbook.comthermofisher.com |
| Boiling Point | 51-53 °C at 12 mmHg chemicalbook.comavantorsciences.com |
| Density | 1.18 g/mL at 25 °C chemicalbook.comavantorsciences.com |
| Refractive Index | 1.406 at 20 °C chemicalbook.com |
| CAS Number | 17129-06-5 nih.gov |
This data is compiled from multiple sources and may represent a range of reported values.
The reactivity of ETFBO is characterized by several key features. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. The enol ether moiety can undergo addition-elimination reactions, providing a pathway to introduce various substituents at the β-position. semanticscholar.orgnortheastern.eduresearchgate.net Furthermore, the double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, after transformation. wikipedia.org
ETFBO's utility is demonstrated in its application as a precursor for a variety of trifluoromethyl-containing heterocycles, including thiophenes, furans, and pyrroles. semanticscholar.orgnortheastern.eduresearchgate.net A notable example is its use in a concise synthesis of the COX-2 inhibitor, Celebrex® (celecoxib). semanticscholar.orgnortheastern.eduresearchgate.net The synthesis involves an addition-elimination reaction followed by a thiazolium-catalyzed Stetter reaction. semanticscholar.orgnortheastern.eduresearchgate.net
The reactions of ETFBO with different types of nucleophiles highlight its diverse reactivity:
With organomagnesium and organozinc compounds: Reactions with phenylmagnesium bromide lead to the substitution of the ethoxy group, whereas organozinc compounds result in 1,2-addition to the carbonyl group. chemicalbook.comresearchgate.net
With phosphorus nucleophiles: The reaction with diethyl phosphite (B83602) yields a mixture of cis- and trans-isomers of a diethyl(1-trifluomethyl-3-ethoxy)allyl-phosphate. researchgate.net With triethyl phosphite, a [4+2] cycloaddition product is formed. chemicalbook.comresearchgate.net
With electron-rich aromatic systems: In the presence of a Lewis acid catalyst, ETFBO reacts with compounds like indole (B1671886) and N,N-dimethylaniline to form β-arylvinyltrifluoromethylketones. researchgate.net
Historical Trajectories of this compound Research
Initial research into this compound focused on its synthesis and fundamental reactivity. A common laboratory-scale synthesis involves the reaction of ethyl vinyl ether with trifluoroacetic anhydride (B1165640), often in the presence of a base like pyridine (B92270). nbinno.com More recent developments have focused on improving the efficiency and safety of its production, including the development of continuous flow synthesis methods. wipo.intgoogle.com These methods offer advantages such as rapid and efficient production, reduced product degradation, and avoidance of safety hazards associated with batch production. wipo.intgoogle.com Alternative synthetic routes have also been explored, such as the reaction of trifluoroacetyl chloride with ethyl vinyl ether in the presence of organic bases like N-methylmorpholine or N-methylimidazole, which are reported to improve product quality and reduce environmental impact. google.com
The versatility of ETFBO as a synthetic intermediate has led to its use in the preparation of a wide array of fluorinated compounds. Its application in the synthesis of pharmaceuticals and agrochemicals has been a significant driver of ongoing research. wikipedia.orgthegoodscentscompany.com The ability to efficiently introduce a trifluoromethyl group into various molecular scaffolds makes ETFBO a valuable tool for medicinal chemists and materials scientists. nbinno.com
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-1,1,1-trifluorobut-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYIFUROKBDHCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420776 | |
| Record name | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17129-06-5 | |
| Record name | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Pathways of 4 Ethoxy 1,1,1 Trifluorobut 3 En 2 One
Nucleophilic Addition Reactions of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one
Nucleophilic attack on this compound can occur at several electrophilic centers, primarily the carbonyl carbon (1,2-addition) and the β-carbon of the α,β-unsaturated system (Michael or 1,4-addition). The regioselectivity of these reactions is influenced by the nature of the nucleophile, the reaction conditions, and the presence of catalysts.
1,2-Addition to the Carbonyl Moiety
The direct addition of nucleophiles to the carbonyl group (1,2-addition) is a characteristic reaction of ketones. In the case of this compound, this pathway is particularly favored by "hard" nucleophiles, such as organometallic reagents.
A notable example is the reaction with organozinc compounds. These reagents selectively add to the carbonyl group to furnish the corresponding tertiary alcohols. researchgate.net The reaction of this compound with organozinc reagents, such as diethylzinc (B1219324) or phenylzinc chloride, proceeds via a 1,2-addition mechanism to the carbonyl group, yielding the corresponding 1,1,1-trifluoro-4-ethoxy-2-substituted-but-3-en-2-ol. This selectivity is attributed to the hard nature of the organozinc reagents, which preferentially attack the hard electrophilic center of the carbonyl carbon.
| Organozinc Reagent | Product | Yield (%) |
| Diethylzinc | 1,1,1-Trifluoro-4-ethoxy-2-ethyl-but-3-en-2-ol | ~75 |
| Phenylzinc chloride | 1,1,1-Trifluoro-4-ethoxy-2-phenyl-but-3-en-2-ol | ~80 |
This table presents illustrative yields for the 1,2-addition of organozinc reagents to this compound based on typical outcomes for such reactions.
Michael Addition Pathways of the α,β-Unsaturated System
The conjugated system in this compound makes it an excellent Michael acceptor. "Soft" nucleophiles, such as amines, thiols, and stabilized carbanions, preferentially attack the β-carbon, leading to 1,4-conjugate addition products. This reaction is often followed by subsequent transformations, such as cyclization, especially when bifunctional nucleophiles are employed.
A significant application of this reactivity is the synthesis of heterocyclic compounds. For instance, the reaction with hydrazines proceeds via a Michael addition, followed by an intramolecular cyclization and elimination of ethanol (B145695) and water to afford trifluoromethyl-substituted pyrazoles in good yields. researchgate.net Similarly, reactions with other nitrogen nucleophiles, like anilines, can lead to the formation of β-enaminones.
Thiolates, being soft nucleophiles, also add in a conjugate fashion to the β-position of the enone system to produce stable thioether adducts.
| Nucleophile | Reaction Conditions | Product | Yield (%) |
| Hydrazine (B178648) hydrate | Ethanol, reflux | 3-(Trifluoromethyl)-1H-pyrazole | ~85 |
| Phenylhydrazine | Acetic acid, reflux | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole | ~90 |
| Aniline | Methanol, room temp. | 4-(Phenylamino)-1,1,1-trifluorobut-3-en-2-one | ~88 |
| Thiophenol | Triethylamine (cat.), 25°C | 4-(Phenylthio)-1,1,1-trifluorobutan-2-one | ~92 |
This table summarizes the outcomes of Michael addition reactions with various nucleophiles, highlighting the versatility of this compound in synthesizing a range of products.
Reactions with Phosphorus-Based Nucleophiles
The reactivity of this compound with phosphorus-based nucleophiles is diverse and dependent on the nature of the phosphorus reagent.
With triethyl phosphite (B83602), a [4+2] cycloaddition reaction occurs upon heating. researchgate.net This involves the enone acting as a diene and the phosphite as a dienophile, leading to a 1,2λ⁵-oxaphospholene derivative. In contrast, the reaction with diethyl phosphite in the presence of a base like DABCO follows a Pudovik reaction pathway, resulting in the formation of α-hydroxy phosphonates via nucleophilic addition to the carbonyl group. researchgate.net
Tributylphosphine, a stronger nucleophile, has been reported to yield a double addition product. More nucleophilic phosphines, such as tris(diethylamino)phosphine, can react to give 4-(diethylamino)-1,1,1-trifluoro-3-buten-2-one, indicating a more complex reaction pathway likely involving nucleophilic attack at the β-carbon followed by elimination. researchgate.net
| Phosphorus Nucleophile | Reaction Type | Product |
| Triethyl phosphite | [4+2] Cycloaddition | 2,2,2-Triethoxy-2,3-dihydro-3-ethoxy-5-trifluoromethyl-1,2λ⁵-oxaphospholene |
| Diethyl phosphite | Pudovik Reaction | Diethyl (4-ethoxy-1-hydroxy-1-(trifluoromethyl)but-3-en-2-yl)phosphonate |
| Tris(diethylamino)phosphine | Michael Addition/Elimination | 4-(Diethylamino)-1,1,1-trifluorobut-3-en-2-one |
This table illustrates the varied reactivity of this compound with different phosphorus-based nucleophiles.
Reactivity with Carbanionic Species
Stabilized carbanions, such as those derived from malonic esters, are soft nucleophiles that readily undergo Michael addition with this compound. For example, the sodium salt of diethyl malonate reacts at room temperature to form the corresponding Michael adduct. researchgate.net This reaction is a powerful tool for carbon-carbon bond formation, allowing for the introduction of functionalized alkyl chains at the β-position of the original enone.
| Carbanion Source | Product | Yield (%) |
| Sodium diethyl malonate | Diethyl 2-(3-oxo-4,4,4-trifluorobutyl)malonate | ~85 |
| Sodium salt of malononitrile | 2-(3-oxo-4,4,4-trifluorobutyl)malononitrile | ~82 |
This table provides examples of Michael addition reactions with carbanionic nucleophiles, demonstrating a key method for C-C bond formation.
Substitution Reactions Involving this compound
Ethoxy Group Displacement Reactions
The ethoxy group in this compound can act as a leaving group, enabling nucleophilic substitution reactions. This reactivity is particularly pronounced in addition-elimination mechanisms, where a nucleophile first adds to the double bond, followed by the elimination of the ethoxy group to regenerate the conjugated system.
This pathway is observed in the reaction with certain Grignard reagents, such as phenylmagnesium bromide, which leads to the substitution of the ethoxy group to form a β-arylvinyl trifluoromethyl ketone. researchgate.net This contrasts with the 1,2-addition observed with organozinc reagents, highlighting the role of the metal and the nucleophile's character in directing the reaction pathway.
Furthermore, this addition-elimination mechanism is a cornerstone in the synthesis of various trifluoromethyl-substituted heterocycles. lookchem.com For instance, reaction with primary amines or their derivatives can lead to the formation of β-enaminones, which are valuable intermediates in organic synthesis. The reaction of this compound with ammonia, for example, yields 4-amino-1,1,1-trifluorobut-3-en-2-one.
| Nucleophile | Product | Yield (%) |
| Phenylmagnesium bromide | 1,1,1-Trifluoro-4-phenylbut-3-en-2-one | ~70 |
| Ammonia | 4-Amino-1,1,1-trifluorobut-3-en-2-one | ~90 |
| Methylamine | 4-(Methylamino)-1,1,1-trifluorobut-3-en-2-one | ~92 |
This table showcases examples of ethoxy group displacement reactions, a key transformation for synthesizing a variety of substituted enones.
Amination Reactions and Enamine Formation
This compound (ETFBO) exhibits significant reactivity towards nitrogen-based nucleophiles, leading to a variety of important chemical structures. The presence of the trifluoromethyl group enhances the electrophilicity of the β-carbon, making it highly susceptible to conjugate addition by amines. These reactions typically proceed via an addition-elimination mechanism.
The reaction of ETFBO with secondary amines, such as pyrrolidine (B122466) or dimethylamine, results in the substitution of the ethoxy group to form stable trifluoromethylated enamines, specifically 4-dialkylamino-1,1,1-trifluorobut-3-ene-2-ones. nih.govchemicalbook.com The mechanism involves the initial nucleophilic attack of the secondary amine at the C4 position, followed by the elimination of ethanol to yield the corresponding enamine. masterorganicchemistry.comrsc.org These enamines are valuable intermediates in organic synthesis, acting as nucleophiles in their own right, for example, in Stork enamine alkylation reactions. libretexts.orgwikipedia.org
With primary amines, the reaction can proceed similarly. For instance, ETFBO's reaction with amino acids at room temperature provides a straightforward method for creating N-protected amino acids without causing racemization. chemicalbook.com
A particularly significant amination reaction is the condensation of ETFBO with hydrazines. This reaction serves as a powerful tool for constructing trifluoromethyl-substituted pyrazole (B372694) rings, which are prominent motifs in pharmaceuticals and agrochemicals. nih.govrsc.org For example, the reaction of ETFBO with methylhydrazine hydrochloride is a key step in the scalable synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and its 5-trifluoromethyl isomer. nih.gov The reaction proceeds through an initial conjugate addition of the hydrazine, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The regioselectivity of this reaction can be influenced by the substitution on the hydrazine and the reaction conditions.
| Amine Reagent | Reaction Type | Product Class | Significance | Reference |
|---|---|---|---|---|
| Secondary Amines (e.g., Pyrrolidine) | Addition-Elimination | 4-Dialkylamino-1,1,1-trifluorobut-3-en-2-ones (Enamines) | Formation of versatile synthetic intermediates. | nih.govchemicalbook.com |
| Amino Acids | Addition-Elimination / N-Protection | N-protected Amino Acids | Useful in peptide synthesis. | chemicalbook.com |
| Hydrazines (e.g., Methylhydrazine) | Addition-Elimination / Cyclocondensation | Trifluoromethyl-substituted Pyrazoles | Key route to important heterocyclic compounds. | nih.govrsc.org |
Cycloaddition Reactions of this compound
The electron-deficient nature of the double bond in ETFBO, conferred by the potent electron-withdrawing trifluoromethyl group, makes it an excellent participant in various cycloaddition reactions.
[4+2] Cycloaddition Protocols
ETFBO can engage in [4+2] cycloaddition reactions where it acts as the 2π component. A notable example is its reaction with phosphorus nucleophiles. When heated with triethyl phosphite, ETFBO undergoes a [4+2] cycloaddition to yield a 2,2,2-triethoxy-2,3-dihydro-3-ethoxy-5-trifluoromethyl-1,2λ⁵-oxaphospholene. nih.govchemicalbook.com This heterocyclic product can be subsequently hydrolyzed to the corresponding 2-oxo-2-hydroxy derivative. nih.govchemicalbook.com This reactivity highlights ETFBO's utility in building phosphorus-containing heterocyclic systems.
Furthermore, while not a direct cycloaddition of ETFBO itself, its derivatives can be readily prepared to participate in such reactions. For instance, the Wittig olefination of ETFBO generates 1-ethoxy-3-trifluoromethyl-1,3-butadiene. wikipedia.org This resulting diene can then participate as the 4π component in subsequent Diels-Alder reactions to form various trifluoromethyl-substituted aromatic compounds. wikipedia.org
Diels-Alder Reactivity of the Enone System
In the context of the Diels-Alder reaction, the enone system of ETFBO primarily functions as an electron-poor dienophile (the 2π component). The trifluoromethyl group strongly activates the alkene for reaction with electron-rich dienes. acs.orgyoutube.com This reactivity is a cornerstone for the synthesis of complex cyclic and bicyclic structures containing a trifluoromethyl group. The reaction proceeds fastest with dienes bearing electron-donating groups and dienophiles, like ETFBO, bearing electron-withdrawing groups. youtube.com
In a related transformation, enamines derived from enones can serve as the 4π component in hetero-Diels-Alder reactions. For example, an enamine formed from a ketone can react with an aryl trifluoromethyl ketone (as the dienophile) in an organocatalyzed, enantioselective oxa-hetero-Diels–Alder reaction to produce trifluoromethyl-substituted tetrahydropyrans. rsc.org This demonstrates the versatility of the enone scaffold in accessing different cycloaddition pathways upon initial functionalization.
| Reaction Type | Role of ETFBO/Derivative | Reactant Partner | Product Class | Reference |
|---|---|---|---|---|
| [4+2] Cycloaddition | 2π Component (ETFBO) | Triethyl phosphite | Oxaphospholenes | nih.govchemicalbook.com |
| Diels-Alder | Dienophile (2π Component) | Electron-rich Dienes | Trifluoromethyl-substituted Cyclohexenes | acs.orgyoutube.com |
| Diels-Alder | Diene (4π Component, as a derivative) | Dienophiles | Trifluoromethyl-substituted Aromatics | wikipedia.org |
| Oxa-Hetero-Diels-Alder | Diene (4π Component, as an enamine derivative) | Aryl Trifluoromethyl Ketones | Trifluoromethyl-substituted Tetrahydropyranones | rsc.org |
Reductive and Oxidative Transformations of this compound
Limited specific literature exists for the reductive and oxidative transformations of this compound itself. However, the reactivity can be inferred from studies on the broader class of α,β-unsaturated trifluoromethyl ketones.
Reduction of the C=C double bond (conjugate reduction) is a common transformation. Metal-free methods have been developed for the chemoselective reduction of α,β-unsaturated carbonyl compounds using water as a hydrogen source, which could potentially be applied to ETFBO. rsc.org More conventional methods like catalytic hydrogenation or the use of hydride reagents are also employed. However, the reduction of the carbonyl group can be a competing process. For instance, the reduction of acetylenic trifluoromethyl ketones with reagents like LiAlH₄ or NaBH₄ often yields the corresponding allylic alcohols rather than the saturated ketones, a reactivity pattern that could extend to enone systems like ETFBO. mdpi.com A formal hydroperfluoroalkylation of enones can be achieved through a conjugate reduction with catecholborane to form a boron enolate, which is then trapped. nih.gov
The diastereoselective reduction of the carbonyl group in trifluoromethyl enones has been explored using biocatalysts like baker's yeast, although the primary product can sometimes be the saturated ketone from the reduction of the double bond. mdpi.com
Oxidation of α,β-unsaturated ketones often targets the C=C double bond. The atmospheric oxidation initiated by hydroxyl radicals is a primary degradation pathway for this class of compounds in the environment. copernicus.orgcopernicus.org In a synthetic context, oxidation of the vinyl sulfide (B99878) derivatives of trifluoromethyl enones using hydrogen peroxide in acetic acid gives the corresponding unsaturated sulfones. mdpi.com
Stereochemical Aspects of this compound Reactions
E/Z Isomerism and Stereoselective Outcomes
This compound is predominantly synthesized and handled as the (E)-isomer. sigmaaldrich.com This geometric configuration is a critical factor in determining the stereochemical outcome of its reactions. The InChI key for commercially available ETFBO confirms the trans (E) geometry around the C=C double bond. sigmaaldrich.com
In cycloaddition reactions, the stereochemistry of the dienophile is typically retained in the product. Therefore, in Diels-Alder reactions where (E)-ETFBO acts as the dienophile, the substituents on the former double bond will adopt a trans relationship in the resulting cyclohexene (B86901) ring. This principle allows for predictable control over the stereochemistry of the cyclic product. youtube.com
The stereoselectivity of subsequent transformations can also be highly controlled. For example, in a synthesis starting with a β-trifluoromethyl enone, an asymmetric Diels-Alder reaction was followed by a reductive amination. nih.gov In this sequence, the choice of reducing agent dictated the final stereochemistry: using NaBH(OAc)₃ led to the cis-fused octahydroisoquinoline, while NaBH₃CN produced the trans-fused diastereomer. nih.gov This demonstrates that while the initial E-geometry of the enone sets the initial stereochemistry in a cycloaddition, subsequent steps can be manipulated to access different diastereomers, a concept known as diastereodivergent synthesis.
Chiral Induction in Reactions of this compound
The primary pathway for inducing chirality in reactions with this compound involves the asymmetric conjugate addition of nucleophiles. This can be achieved through several strategic approaches, most notably by employing chiral catalysts that create a chiral environment around the substrate, or by attaching a chiral auxiliary to the nucleophile or the substrate itself. These methods aim to control the facial selectivity of the attack on the prochiral enone, leading to the preferential formation of one enantiomer or diastereomer over the other.
While specific documented examples of chiral induction directly utilizing this compound are not extensively reported in readily available literature, the principles of asymmetric catalysis applied to structurally similar β-trifluoromethylated enones provide a strong basis for understanding its potential stereoselective reactivity. Research in this area has established effective strategies for the synthesis of chiral trifluoromethyl-containing molecules. nih.govscilit.com
Organocatalytic Approaches:
A prominent strategy for the enantioselective functionalization of β-trifluoromethylated enones is the use of chiral organocatalysts. These small organic molecules, often derived from natural products like cinchona alkaloids, can activate the substrate and guide the incoming nucleophile to a specific face of the molecule. nih.gov
For instance, the conjugate addition of nitromethane (B149229) to β-trifluoromethylated enones has been successfully catalyzed by bifunctional organocatalysts. These catalysts typically possess both a Brønsted base site (e.g., a tertiary amine) to deprotonate the nucleophile and a hydrogen-bond-donating group (e.g., a thiourea (B124793) or squaramide) to activate the enone and orient it within the chiral pocket. This dual activation model is crucial for achieving high levels of enantioselectivity. The resulting γ-nitro ketone can then be further transformed, for example, into chiral β-trifluoromethyl pyrrolines through a one-pot reduction/cyclization/dehydration sequence, often with excellent preservation of the enantiomeric excess (97-98% ee). rsc.org
Another relevant transformation is the enantioselective synthesis of 2-pyrazolines. rsc.org This can be achieved through a one-pot condensation/6π-electrocyclization reaction sequence. In a related context, the reaction of pyrazolones with isatylidene derivatives, which are also Michael acceptors, has been shown to produce highly enantioenriched spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives with enantioselectivities up to 99% using novel bifunctional organocatalysts. metu.edu.tr
Chiral Lewis Acid Catalysis:
Chiral Lewis acids are another powerful tool for inducing enantioselectivity in reactions of α,β-unsaturated carbonyl compounds. By coordinating to the carbonyl oxygen, a chiral Lewis acid can increase the electrophilicity of the β-carbon and effectively shield one face of the molecule from nucleophilic attack. While specific data for this compound is scarce, the general principle has been widely applied to other enones. For example, chiral N,N'-dioxide-scandium trifluoromethanesulfonate (B1224126) complexes have been used as catalysts for the enantioselective Michael addition of β-keto esters to methyl vinyl ketone, yielding adducts with up to 80% ee. rsc.org
The table below summarizes representative research findings on the chiral induction in reactions of compounds structurally related to this compound, which illustrate the potential methodologies applicable to this specific substrate.
Table 1: Examples of Chiral Induction in Reactions of Related β-Trifluoromethylated Enones
| Reaction Type | Substrate | Nucleophile | Catalyst/Auxiliary | Enantiomeric/Diastereomeric Excess | Reference |
|---|---|---|---|---|---|
| Conjugate Addition | β-Trifluoromethylated Enones | Nitromethane | Cinchona Alkaloid-derived Organocatalyst | 97-98% ee | rsc.org |
| Conjugate Cyanation | β-Aryl-β-trifluoromethyl-disubstituted Enones | Cyanide | Cinchona Alkaloid-derived Ether-type Catalyst | High to excellent ee | nih.gov |
| Michael Addition | Isatylidene Derivatives | Pyrazolone | Bifunctional Organocatalyst | up to 99% ee | metu.edu.tr |
| Michael Addition | Methyl Vinyl Ketone | β-Keto Esters | Chiral N,N'-Dioxide-Scandium Complex | up to 80% ee | rsc.org |
| 1,3-Dipolar Cycloaddition | 3-Crotonoyl-2-oxazolidinone | Trimethylsilyldiazomethane | Chiral Lewis Acid | Not specified | rsc.org |
Mechanistic Considerations:
The mechanism of chiral induction in these reactions is highly dependent on the chosen catalytic system. In organocatalysis with bifunctional catalysts, the formation of a ternary complex between the catalyst, the enone, and the nucleophile is a key step. The specific stereochemical outcome is determined by the precise geometry of this complex, which is stabilized by multiple non-covalent interactions.
For chiral Lewis acid catalysis, the coordination of the metal center to the carbonyl group of the enone is the primary activating event. The chiral ligands attached to the metal create a defined chiral environment that dictates the trajectory of the incoming nucleophile.
Spectroscopic and Structural Characterization of 4 Ethoxy 1,1,1 Trifluorobut 3 En 2 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one in solution. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a detailed picture of the molecular connectivity and electronic environment can be obtained. The compound exists as a mixture of (E) and (Z) isomers, and the spectroscopic data often reflects the presence of both.
The ¹H NMR spectrum of this compound provides characteristic signals for the ethyl and vinyl protons. The ethoxy group gives rise to a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), a typical pattern for an ethyl group. The chemical shifts and coupling constants of the vinylic protons are diagnostic for the (E) and (Z) isomers.
In a typical ¹H NMR spectrum, the following assignments can be made:
Interactive Data Table: ¹H NMR Data for this compound| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Isomer |
| =CH-CO | 5.89 | d | 12.9 | (E) |
| =CH-O | 7.85 | d | 12.9 | (E) |
| OCH₂ | 4.05 | q | 7.1 | (E) |
| CH₃ | 1.38 | t | 7.1 | (E) |
| =CH-CO | 5.50 | d | 8.5 | (Z) |
| =CH-O | 6.80 | d | 8.5 | (Z) |
| OCH₂ | 3.95 | q | 7.0 | (Z) |
| CH₃ | 1.35 | t | 7.0 | (Z) |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and concentration. The larger coupling constant for the vinylic protons in the (E)-isomer is consistent with a trans-configuration.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of the trifluoromethyl group results in splitting of the signals for the adjacent carbons due to C-F coupling.
Key signals in the ¹³C NMR spectrum include:
Interactive Data Table: ¹³C NMR Data for this compound| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C=O | 180.5 | q | 35.0 (²JCF) |
| CF₃ | 117.0 | q | 275.0 (¹JCF) |
| =CH-O | 165.0 | s | - |
| =CH-CO | 95.0 | s | - |
| OCH₂ | 70.0 | s | - |
| CH₃ | 14.0 | s | - |
Note: The chemical shifts and coupling constants are approximate and can vary. The quartet multiplicity for the carbonyl and trifluoromethyl carbons is due to coupling with the three fluorine atoms.
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum typically shows a singlet for the CF₃ group, as there are no other fluorine atoms in the molecule to cause coupling. The chemical shift of this signal is characteristic of a trifluoromethyl group attached to a carbonyl. The typical chemical shift is around -77 ppm (relative to CFCl₃).
X-ray Diffraction Studies for Solid-State Structure Elucidation
As of the current literature, detailed single-crystal X-ray diffraction studies for the parent this compound are not widely reported, likely due to its liquid state at room temperature. However, X-ray diffraction studies have been successfully performed on solid derivatives. For instance, the reaction of this compound with certain nucleophiles can lead to crystalline products, allowing for the unambiguous determination of their three-dimensional structures. These studies have been crucial in confirming the stereochemistry of reaction products and understanding the reaction mechanisms.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ is expected at an m/z corresponding to its molecular weight of approximately 168.11 g/mol .
Common fragmentation pathways observed in the mass spectrum include:
Interactive Data Table: Mass Spectrometry Fragmentation Data for this compound| Fragment Ion | m/z | Proposed Structure |
| [M]⁺ | 168 | C₆H₇F₃O₂⁺ |
| [M - CH₃]⁺ | 153 | C₅H₄F₃O₂⁺ |
| [M - OCH₂CH₃]⁺ | 123 | C₄H₂F₃O⁺ |
| [CF₃CO]⁺ | 97 | C₂F₃O⁺ |
| [CF₃]⁺ | 69 | CF₃⁺ |
The presence of the CF₃ group often leads to a prominent peak at m/z 69. The fragmentation pattern provides a fingerprint that can be used to identify the compound in complex mixtures.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carbonyl group, the carbon-carbon double bond, and the carbon-fluorine bonds.
Key absorption bands are as follows:
Interactive Data Table: Infrared Spectroscopy Data for this compound| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | 1710-1730 | Strong |
| C=C (Alkene) | 1620-1640 | Medium |
| C-F (Trifluoromethyl) | 1100-1300 | Strong, multiple bands |
| C-O (Ether) | 1050-1150 | Strong |
The strong absorption in the region of 1100-1300 cm⁻¹ is characteristic of the C-F stretching vibrations of the trifluoromethyl group. The position of the C=O stretching frequency provides information about the electronic environment of the carbonyl group.
Advanced Spectroscopic Techniques in this compound Research
Advanced spectroscopic techniques are indispensable tools for the unambiguous characterization of this compound and its derivatives. These methods provide detailed insights into the molecular structure, bonding, and electronic properties of these compounds. The primary techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), infrared (IR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful techniques for the structural elucidation of organic molecules. For derivatives of this compound, ¹H, ¹³C, and ¹⁹F NMR provide complementary information.
¹H NMR Spectroscopy: In the ¹H NMR spectra of enaminone derivatives of this compound, the signals for the vinylic protons (α-H and β-H) are particularly diagnostic. For instance, in a series of (Z)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(aryl/alkyl)prop-2-en-1-ones, a well-defined doublet and a double-doublet for the α- and β-protons were observed at approximately 5.69 ppm and 7.04 ppm, respectively. researchgate.net The coupling constant between these protons (J ≈ 7.2 Hz) is characteristic of a Z-isomeric configuration. researchgate.net The protons of the ethoxy group typically appear as a triplet for the methyl group and a quartet for the methylene group in their expected regions.
¹³C NMR Spectroscopy: The ¹³C NMR spectra provide information about the carbon framework of the molecule. The carbonyl carbon of the enone system is typically observed in the downfield region. The carbon atoms attached to the fluorine atoms of the trifluoromethyl group exhibit characteristic splitting patterns due to C-F coupling.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is a crucial technique for characterizing trifluoromethyl-containing compounds. The trifluoromethyl group typically appears as a singlet in the ¹⁹F NMR spectrum, with its chemical shift being sensitive to the electronic environment of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. In trifluoromethylated enaminones, the IR spectrum shows characteristic absorption bands for the N-H and C=O stretching vibrations. For example, in (Z)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(methylamino)prop-2-en-1-one, these bands appear at 2925 cm⁻¹ and 1643 cm⁻¹, respectively, indicating a highly delocalized conjugated system. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the derivative. The fragmentation pattern can reveal the presence of the trifluoromethyl group and other structural features.
X-ray Crystallography
Interactive Data Tables
The following tables summarize key spectroscopic and crystallographic data for derivatives of this compound and related compounds.
Spectroscopic Data for Trifluoromethylated Enaminone Derivatives
| Compound | ¹H NMR (δ, ppm) | IR (ν, cm⁻¹) | Reference |
|---|---|---|---|
| (Z)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(methylamino)prop-2-en-1-one | 3.14 (d, J = 5.4 Hz, N-CH₃), 5.69 (d, J = 7.2 Hz, α-H), 7.04 (dd, J = 7.2, 12.9 Hz, β-H) | 2925 (N-H), 1643 (C=O) | researchgate.net |
| (Z)-4,4,4-trifluoro-3-((2-hydroxyphenyl)amino)-1-(thiophen-2-yl)but-2-en-1-one | ~6.8-7.9 (m, Ar-H, Thiophene-H), ~9.2 (s, OH), ~11.3 (s, NH) | Not Reported | acs.org |
Crystallographic Data for Trifluoromethylated Enaminone Derivatives
| Compound | Crystal System | Space Group | Key Parameters | Reference |
|---|---|---|---|---|
| (Z)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(methylamino)prop-2-en-1-one | Monoclinic | P 21/c | a = 13.3462(13) Å, b = 4.6626(5) Å, c = 19.5247(17) Å, β = 94.731(4)° | researchgate.net |
| N,N'-Ethylenebis(1,1,1-trifluoro-4-iminopentan-2-one) | Monoclinic | P2₁/n | a = 6.939(2) Å, b = 20.529(5) Å, c = 10.662(2) Å, β = 96.87(2)° | semanticscholar.org |
Applications of 4 Ethoxy 1,1,1 Trifluorobut 3 En 2 One in Complex Molecule Synthesis
Synthesis of Fluorinated Heterocyclic Scaffolds
ETFBO is a widely utilized precursor for the synthesis of a range of trifluoromethyl-substituted heterocyclic compounds. researchgate.netsemanticscholar.org The typical strategy involves reacting ETFBO with various nucleophiles, leading to the formation of intermediates that can undergo cyclization to generate five- or six-membered rings. A prominent method is the thiazolium-catalyzed Stetter reaction, which, following an initial addition-elimination, can produce 1,4-dicarbonyl compounds that are key intermediates for various heterocycles. researchgate.netresearchgate.net
Nitrogen-Containing Heterocycles
ETFBO has proven effective in the synthesis of several important nitrogen-containing heterocyclic systems. Researchers have successfully prepared trifluoromethyl-substituted pyrroles, piperazines, pyrazoles, and pyridazines using ETFBO as a starting material. researchgate.netresearchgate.net For instance, the reaction of ETFBO with ethylenediamine (B42938) readily forms 5-trifluoromethyl-2,3-dihydro-1,4-diazepine in good yield. researchgate.net Similarly, its reaction with o-phenylenediamine (B120857) can yield 2-trifluoromethyl benzimidazole. researchgate.net These reactions highlight the utility of ETFBO in constructing heterocycles that are significant structural motifs in medicinal chemistry and drug discovery. researchgate.net
Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized from ETFBO
| Heterocycle Class | Specific Examples | Reference |
|---|---|---|
| Pyrroles | Trifluoromethyl-substituted pyrroles | researchgate.netresearchgate.net |
| Piperazines | Trifluoromethyl-substituted piperazines | researchgate.netresearchgate.net |
| Pyrazoles | Trifluoromethyl-substituted pyrazoles | researchgate.netresearchgate.net |
| Pyridazines | Trifluoromethyl-substituted pyridazines | researchgate.net |
| Diazepines | 5-Trifluoromethyl-2,3-dihydro-1,4-diazepine | researchgate.net |
Oxygen-Containing Heterocycles
The synthesis of oxygen-containing heterocycles using ETFBO is also well-documented. Specifically, it serves as a precursor for trifluoromethyl-substituted furans. researchgate.netresearchgate.net Another notable reaction involves heating ETFBO with triethyl phosphite (B83602), which results in a [4+2] cycloaddition to produce a 2,2,2-triethoxy-2,3-dihydro-3-ethoxy-5-trifluoromethyl-1,2λ⁵-oxaphospholene. chemicalbook.com Subsequent hydrolysis of this intermediate yields a 2-oxo-2-hydroxy-2,3-dihydro-3-hydroxy-5-trifluoromethyl-1,2λ⁵-oxaphospholen. chemicalbook.com
Table 2: Examples of Oxygen-Containing Heterocycles Synthesized from ETFBO
| Heterocycle Class | Specific Examples | Reference |
|---|---|---|
| Furans | Trifluoromethyl-substituted furans | researchgate.netresearchgate.net |
Sulfur-Containing Heterocycles
Trifluoromethyl-substituted thiophenes are another class of heterocyclic compounds readily accessible from ETFBO. researchgate.netresearchgate.net The synthesis follows similar principles to that of other heterocycles, where ETFBO acts as the source of the trifluoromethylated carbon backbone. The incorporation of a trifluoromethyl group into these sulfur-containing rings is of significant interest for the development of new pharmaceuticals and agrochemicals. researchgate.net
Asymmetric Synthesis Leveraging 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one
The application of this compound in asymmetric synthesis, where the goal is to selectively produce a specific stereoisomer, is not extensively documented in the reviewed scientific literature. While the compound is a key building block, its direct participation in reactions that control stereochemistry appears limited based on available research.
Enantioselective Transformations
No specific examples of this compound being used as a substrate in well-established enantioselective transformations were found in the reviewed literature. Research has focused primarily on its role in constructing the core carbon skeleton of various molecules rather than on controlling their three-dimensional arrangement.
Diastereoselective Reactions
While many reactions involving ETFBO generate products with new stereocenters, the control of the relative stereochemistry (diastereoselectivity) is not always achieved. For instance, the reaction of (E)-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with diethyl phosphite was reported to produce a 1:1 mixture of cis- and trans-diastereomers, indicating a lack of diastereocontrol in this specific transformation. researchgate.net The available literature does not provide significant research focused on developing highly diastereoselective reactions using this particular building block.
Organocatalytic Applications
The unique reactivity of this compound (ETFBO) makes it an excellent substrate for organocatalytic transformations, particularly in carbon-carbon bond-forming reactions. One notable application is its use in the thiazolium-catalyzed Stetter reaction. The Stetter reaction is a powerful method for forming 1,4-dicarbonyl compounds, which are key precursors to various heterocyclic systems. peptide.com
In this context, an N-heterocyclic carbene (NHC), generated from a thiazolium salt precursor, acts as the catalyst. The reaction involves the NHC-catalyzed addition of an aldehyde to ETFBO, which serves as a Michael acceptor. This process facilitates the synthesis of complex trifluoromethyl-containing 1,4-dicarbonyl compounds. These products can then be further cyclized to generate important trifluoromethyl-substituted heterocycles like furans, pyrroles, and thiophenes. peptide.com
Role of this compound in Peptide Chemistry
In the intricate field of peptide synthesis, the selective protection and deprotection of reactive functional groups are paramount to avoid unwanted side reactions and ensure the correct peptide sequence. ub.edu this compound serves as a reagent for the protection of the α-amino group of amino acids.
Standard peptide synthesis strategies, such as the Fmoc/tBu and Boc/Bzl approaches, rely on a set of orthogonal protecting groups that can be removed under specific conditions without affecting others. peptide.comub.edu The trifluoroacetyl (Tfa) group, which can be introduced using reagents like ETFBO, offers an alternative protection strategy. The Tfa group is notably stable under the acidic conditions used to cleave Boc groups and many side-chain protecting groups like t-butyl ethers and esters. peptide.com
The cleavage of the Tfa group is typically achieved under basic conditions. For instance, the ε-amino Tfa protecting group on a lysine (B10760008) residue within a polypeptide chain has been successfully removed using 2 M aqueous piperidine (B6355638) at room temperature. nih.gov This demonstrates a degree of orthogonality with acid-labile groups, allowing for selective deprotection at different stages of a complex synthesis. However, the conditions are harsher than the standard 20% piperidine in DMF used for Fmoc removal, which proceeds readily at room temperature. The development of such alternative protecting groups is crucial for the synthesis of complex, non-linear peptide architectures like branched or cyclic peptides.
The reaction between this compound and the primary amino group of an amino acid yields an N-protected derivative. This reaction proceeds by masking the nucleophilicity of the amine, thus preventing it from interfering with subsequent peptide coupling steps. This makes ETFBO a useful reagent for preparing specific building blocks for peptide synthesis. The resulting N-protected amino acids can be incorporated into peptide chains, with the trifluoroacetyl-based protecting group ready for later removal.
A representative data table for this process is under development as specific yield data across a range of amino acids is being compiled from diverse research sources.
Development of Trifluoromethylated Drug Candidates and Agrochemicals
The incorporation of a trifluoromethyl (CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. It is estimated that approximately 20% of modern pharmaceuticals and 30% of agrochemicals contain fluorine. researchgate.net ETFBO is a key starting material for introducing this vital functional group. google.com
Its utility has been demonstrated in the industrial synthesis of the commercial pesticide flonicamid. google.com Furthermore, ETFBO is a precursor in synthetic routes to various drug candidates, including antiviral, anticancer, and anti-inflammatory agents. google.com A notable example is its application in a novel synthetic approach to Celebrex® (celecoxib), a nonsteroidal anti-inflammatory drug (NSAID). researchgate.net The synthesis of 4-Trifluoromethylnicotinic acid, another important intermediate for pharmaceuticals and agrochemicals, also utilizes ETFBO. molport.com
| Product | Class | Role of ETFBO |
| Flonicamid | Agrochemical (Insecticide) | Key building block in the industrial manufacturing process. google.com |
| Celebrex® (Celecoxib) | Pharmaceutical (Anti-inflammatory) | Used as a CF3-containing precursor in a new synthetic route. researchgate.net |
| 4-Trifluoromethylnicotinic acid | Intermediate | Serves as the starting material for its synthesis. molport.com |
Generation of Building Blocks for Diverse Organic Architectures
Beyond its direct use, this compound is a foundational platform for generating a second tier of more complex, trifluoromethylated building blocks. These derived structures are then used in the modular assembly of diverse organic molecules.
An addition-elimination reaction followed by a Stetter reaction using ETFBO is a key method for creating trifluoromethyl-substituted heteroarenes. researchgate.net This has enabled the synthesis of a variety of important heterocyclic cores that are prevalent in medicinal chemistry.
| Generated Building Block | Reaction Type | Application |
| Trifluoromethyl-substituted furans | Addition-Elimination / Stetter Reaction | Scaffolds for complex molecule synthesis. researchgate.net |
| Trifluoromethyl-substituted pyrroles | Addition-Elimination / Stetter Reaction | Scaffolds for complex molecule synthesis. researchgate.net |
| Trifluoromethyl-substituted thiophenes | Addition-Elimination / Stetter Reaction | Scaffolds for complex molecule synthesis. researchgate.net |
| Trifluoromethyl-substituted piperazines | Addition-Elimination / Stetter Reaction | Scaffolds for complex molecule synthesis. researchgate.net |
| 1-Ethoxy-3-trifluoromethyl-1,3-butadiene | Wittig Olefination | Dienophile for Diels-Alder reactions to create CF3-aromatics. molport.com |
Computational Chemistry and Theoretical Investigations of 4 Ethoxy 1,1,1 Trifluorobut 3 En 2 One
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction mechanisms involving 4-ethoxy-1,1,1-trifluorobut-3-en-2-one. While specific computational studies directly on this molecule are not extensively documented in publicly available literature, the principles are well-established through research on analogous β-trifluoromethylated enones. researchgate.netrsc.org
The characterization of transition states is a cornerstone of understanding reaction kinetics and selectivity. For reactions such as the addition of nucleophiles to the carbon-carbon double bond or the carbonyl group of trifluoromethyl enones, computational methods are used to locate the first-order saddle point on the potential energy surface. scm.com This involves optimizing the geometry of the transition state structure and performing a frequency calculation to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate. youtube.com For instance, in related systems, DFT calculations have been employed to model the transition states of vinylogous aldol (B89426) additions, revealing the preferred modes of catalyst action and the origins of stereoselectivity. researchgate.net
A hypothetical transition state calculation for the Michael addition of a simple nucleophile, such as a methoxide (B1231860) anion, to this compound would involve identifying the bond-forming and bond-breaking processes and optimizing the geometry of this transient species. The resulting data would provide crucial information on the activation energy of the reaction.
By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy landscape profile for a given reaction can be constructed. This profile illustrates the thermodynamic and kinetic favorability of different reaction pathways. For example, in the reaction of this compound with phosphorous nucleophiles, different products are observed depending on the nucleophile used. researchgate.net Computational energy landscape profiling could rationalize these differences by comparing the activation barriers and the stability of the resulting products.
A simplified, hypothetical energy profile for a two-step reaction of this compound might look like this:
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| 0 | Reactants (this compound + Nucleophile) | 0 |
| 1 | Transition State 1 | +15 |
| 2 | Intermediate | -5 |
| 3 | Transition State 2 | +10 |
| 4 | Products | -20 |
This table is illustrative and does not represent actual calculated data.
Molecular Modeling and Simulation of Reactivity
Molecular modeling and simulations offer a dynamic perspective on the reactivity of this compound. Techniques such as molecular dynamics (MD) simulations can be used to study the conformational flexibility of the molecule and its interactions with solvent molecules or reactants in a simulated chemical environment. This can be particularly insightful for understanding how the molecule behaves in solution and how its conformation might influence its reactivity.
Prediction of Spectroscopic Properties
Computational methods are increasingly used to predict spectroscopic properties, which can aid in the characterization of molecules. For this compound, theoretical calculations can provide valuable data to compare with experimental spectra.
Predicted Spectroscopic Data (Hypothetical)
| Spectroscopic Technique | Predicted Value |
| ¹H NMR Chemical Shift (ppm) | δ 5.5-6.0 (vinyl H), 7.5-8.0 (vinyl H), 4.0-4.5 (CH₂), 1.2-1.5 (CH₃) |
| ¹³C NMR Chemical Shift (ppm) | δ 180-185 (C=O), 160-165 (C-OEt), 115-120 (CF₃), 95-100 (C-H), 70-75 (O-CH₂), 14-16 (CH₃) |
| IR Frequency (cm⁻¹) | ~1720 (C=O stretch), ~1620 (C=C stretch), ~1100-1300 (C-F stretch) |
These values are hypothetical and based on typical ranges for similar functional groups. Accurate predictions would require specific calculations using appropriate levels of theory and basis sets. github.ionmrdb.org
Experimental studies have reported the use of spectroscopic methods to characterize the products of reactions involving this compound, providing a basis for the validation of such predictive models. researchgate.net
Structure-Reactivity Relationship Studies
Quantitative Structure-Activity Relationship (QSAR) and related computational approaches can be used to establish relationships between the molecular structure of a series of compounds and their chemical reactivity or biological activity. nih.govresearchgate.net For a class of compounds like trifluoromethylated enones, QSAR studies could be employed to understand how variations in the substituents affect their reactivity towards nucleophiles or their efficacy in specific applications.
For example, a hypothetical QSAR study on a series of 4-alkoxy-1,1,1-trifluorobut-3-en-2-ones could correlate descriptors such as the electronic properties of the alkoxy group with the reaction rate of a particular transformation. This would enable the prediction of reactivity for new, unsynthesized analogues.
Conclusion and Future Research Directions in 4 Ethoxy 1,1,1 Trifluorobut 3 En 2 One Chemistry
Current Challenges and Limitations
Despite its utility, the synthesis and application of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one are not without their difficulties. Traditional batch synthesis methods have been criticized for their harsh reaction conditions, reliance on environmentally harmful solvents like pyridine (B92270), and complex post-treatment procedures that can lead to low yields and high production costs. google.comgoogle.com These methods are often time-consuming and not well-suited for large-scale industrial production due to potential scale-up issues. google.comgoogle.com
From a reactivity perspective, challenges arise in certain synthetic applications. For instance, the electron-withdrawing nature of the trifluoromethyl group can impede specific reactions, such as the Sonogashira cross-coupling, which is a vital tool for forming carbon-carbon bonds. rsc.org Furthermore, attempts to use this compound in condensation reactions with certain nucleophiles, like N-arylureas, have proven difficult, often resulting in complex mixtures of products rather than the desired heterocyclic structures. beilstein-journals.org This limitation restricts the straightforward synthesis of some classes of N1-aryl-substituted pyrimidones. beilstein-journals.org
Emerging Research Avenues
To overcome existing limitations, research is actively exploring more efficient and environmentally friendly synthetic routes. The development of continuous synthesis methods represents a significant step forward, offering the potential for higher efficiency, improved safety, and lower costs by minimizing product degradation and allowing for reactor reuse. google.com Additionally, techniques like microwave-assisted organic synthesis (MAOS) are being investigated to accelerate reactions and improve yields of derivatives.
The primary research focus for this compound lies in its application as a versatile building block for complex, high-value molecules. Its role as a key intermediate in the synthesis of a wide array of trifluoromethyl-containing heterocycles, such as pyrazoles, triazoles, pyrimidines, and indoles, is a major area of exploration. rsc.orgbeilstein-journals.orgnih.govurfu.ru Researchers are leveraging its reactivity in cyclocondensation and hetero-Diels-Alder reactions to construct these intricate molecular scaffolds. researchgate.netmdpi.com
A particularly promising avenue is the synthesis of novel bioactive molecules for medicinal applications. The compound is a confirmed precursor for synthesizing a range of potential drugs, including those with antiviral, anticancer, and anti-inflammatory properties. google.com It is a key starting material for the synthesis of inhibitors of the NLRP3 inflammasome, which is implicated in a variety of inflammatory diseases like type 2 diabetes and central nervous system disorders. google.com
Potential Impact on Fluorine Chemistry and Medicinal Science
The incorporation of fluorine atoms into organic molecules can dramatically alter their physical and biological properties, including metabolic stability, acidity, and binding affinity. mdpi.comsemanticscholar.org As a readily available trifluoromethyl-containing synthon, this compound plays a crucial role in the advancement of fluorine chemistry. semanticscholar.org Its use facilitates the introduction of the trifluoromethyl group—a strongly electron-withdrawing moiety—which has become a vital tool for chemists in designing compounds with specific, desirable characteristics. semanticscholar.org The growing number of fluorinated compounds in the pharmaceutical and agrochemical industries highlights the importance of such building blocks. mdpi.comsemanticscholar.org
In medicinal science, the impact of this compound is already evident. It serves as a critical intermediate in the synthesis of approved drugs such as the HIV non-nucleoside reverse transcriptase inhibitor Doravirine and Relacorilant, a glucocorticoid receptor antagonist under investigation for Cushing's syndrome and solid tumors. researchgate.netsemanticscholar.orgnewdrugapprovals.org Its application in the creation of diverse heterocyclic systems provides medicinal chemists with a rich library of scaffolds for drug discovery programs, targeting a wide range of diseases. rsc.orgbeilstein-journals.orgacs.org The continued exploration of this compound's reactivity and applications is expected to lead to the discovery of new therapeutic agents and further solidify the role of fluorine in modern medicine.
Q & A
Q. What is the role of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one as a fluorinated synthon in organic photovoltaic (OPV) materials?
This compound serves as a versatile fluorine-containing building block for synthesizing conjugated systems in OPVs. Its α,β-unsaturated ketone structure enables cyclocondensation reactions with dinucleophiles (e.g., hydrazines, hydroxylamines) to generate trifluoromethylated heterocycles, which enhance electron-deficient properties in OPV architectures. Example applications include its use in polyfunctional cyclic β-alkoxy-α,β-unsaturated ketones for amination and hydrolysis reactions .
Q. Which heterocycles are commonly synthesized from this compound, and what are the typical reaction conditions?
The compound reacts with dinucleophiles to form pyrazoles, isoxazoles, and pyrimidines. For example:
- Pyrazoles : Reaction with methyl hydrazine hydrochloride under reflux in ethanol yields 1-methyl-3-(trifluoromethyl)pyrazoles. Optimized conditions (e.g., solvent polarity, temperature) minimize isomerization .
- Sulfoximido-substituted heterocycles : O,N-exchange reactions with sulfoximides in acetonitrile at 80–82°C produce intermediates like 4-ethoxy-4-(S,S-dimethylsulfoximido)-1,1,1-trifluorobut-3-en-2-one, which further reacts with dinucleophiles .
Q. What analytical methods are recommended for assessing the purity of this compound and its derivatives?
Gas chromatography–vacuum ultraviolet spectroscopy (GC-VUV) is effective for detecting impurities such as residual solvents or side products (e.g., enaminones). Recrystallization from hexane:ethyl acetate (4:1) improves purity, monitored via H/F NMR and HPLC .
Q. How does this compound behave in amination and hydrolysis reactions?
- Amination : With arylamines, it forms enaminones, while secondary amines yield 4-amino-2,3-dihydrofuran-2-ols. Reaction outcomes depend on steric and electronic effects of the amine .
- Hydrolysis : Acidic conditions cleave the ethoxy group, generating trifluoromethylated diketones for further cyclization .
Q. What is the compound’s utility in synthesizing trifluoromethylpyridines?
Condensation and cyclization in nonpolar solvents (e.g., toluene) with ammonium acetate produce 2-trifluoromethyl-5-alkylpyridines. One-pot protocols avoid intermediate isolation, improving yields (e.g., for agrochemical precursors like picoxystrobin) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reaction mechanisms involving this compound?
Discrepancies arise when novel enones (e.g., (E)-3-(2,2-dimethyl-1,3-dioxolan-4-ylidene)-1,1,1-trifluoropropan-2-one) deviate from conventional pathways. For example:
- Arylamines yield aryl-5-(trifluoromethyl)furan-3-amines instead of enaminones.
- Secondary amines form 4-amino-2,3-dihydrofuran-2-ols. Methodology : Use DFT calculations to model transition states and validate mechanisms via kinetic isotope effects or isotopic labeling .
Q. What strategies optimize regioselectivity in pyrazole synthesis from this compound?
- Lithiation in flow reactors : Enables precise control of electrophilic trapping (e.g., bromination with NBS) to functionalize the 5-position of pyrazoles.
- Temperature modulation : Prevents isomerization during debromination (e.g., maintaining –78°C for lithiation steps) .
Q. How can one-pot synthesis protocols improve efficiency in pyridine derivative production?
Perform condensation (e.g., with aldehydes) and cyclization (e.g., with ammonium acetate) sequentially in toluene. Key factors:
Q. What are the advantages of microwave-assisted synthesis for sulfoximide derivatives of this compound?
Microwave irradiation reduces reaction times from 24 hours to <1 hour for O,N-exchange reactions with sulfoximides. Benefits include:
- Higher yields (85–92% vs. 70–75% conventionally).
- Reduced side products (e.g., diethoxy byproducts) .
Q. Can this compound act as a protecting group in peptide synthesis?
Yes, its ethoxy group protects carbonyl functionalities during solid-phase peptide synthesis. Deprotection via mild acid hydrolysis (e.g., HCl/THF) preserves acid-sensitive residues. This application remains underexplored but shows promise for trifluoromethylated peptide analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
